C6 Glioma Apoptosis: S- vs. R-Enantiomer
In a direct head-to-head comparison using C6 glioma cells, C16 (2′(S)-hydroxy) Ceramide (the target compound) showed no effect on cell viability at concentrations up to 20 µM. In contrast, the natural (R)-2′-hydroxy-C16-ceramide enantiomer induced rapid apoptosis as evidenced by caspase-3 activation, PARP cleavage, chromatin condensation, and annexin V staining [1]. The paper explicitly states that the (R)-isomer 'has more potent pro-apoptotic activity compared to its (S) isomer or non-hydroxylated C16-ceramide' [1].
| Evidence Dimension | Cytotoxicity / Apoptosis Induction in C6 Glioma Cells |
|---|---|
| Target Compound Data | No effect on cell viability at concentrations up to 20 µM |
| Comparator Or Baseline | (R)-2′-hydroxy-C16-ceramide: Induced rapid apoptosis (caspase-3 activation, PARP cleavage, annexin V positive) |
| Quantified Difference | Complete loss of pro-apoptotic activity in the S-enantiomer vs. robust apoptosis induction by the R-enantiomer |
| Conditions | C6 glioma cell line; exposure to synthetic stereoisomers; viability measured; apoptosis markers quantified |
Why This Matters
For researchers requiring a stereochemically matched negative control for (R)-2′-hydroxy-C16-ceramide, the S-enantiomer is the only validated compound that is biologically inert under identical assay conditions.
- [1] Kota V, Dhople VM, Fullbright G, et al. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells. J Proteome Res. 2013;12(10):4366-4375. doi:10.1021/pr4003432 View Source
